



## Application of Cholera Toxin B Subunit (CTB) in Immunology and Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **Cholera toxin** B subunit (CTB) is the non-toxic, receptor-binding component of the **cholera toxin** produced by Vibrio cholerae. Its unique properties, particularly its high affinity for the monosialoganglioside GM1 receptor present on the surface of various immune cells, have made it a valuable tool in immunology and vaccine development.[1][2][3][4] CTB is utilized as a potent mucosal adjuvant, an efficient delivery vehicle for antigens, and an agent for inducing immune tolerance.[1][5][6][7] This document provides detailed application notes and protocols for the use of CTB in these key areas of immunological research.

## **Key Applications of CTB**

- Mucosal Adjuvant: CTB is a powerful adjuvant, particularly for mucosal immunization routes
  (oral and intranasal).[2][8][9] It enhances immune responses to co-administered or
  conjugated antigens, leading to robust serum IgG and mucosal IgA production.[2][8][9][10]
  This adjuvant effect is attributed to its ability to target antigens to antigen-presenting cells
  (APCs) and promote their activation.[1][2][3]
- Antigen Delivery Vehicle: Due to its high affinity for GM1 gangliosides, which are abundant
  on intestinal epithelial cells and APCs, CTB serves as an excellent carrier for delivering
  conjugated antigens across mucosal barriers to initiate an immune response.[1][3] This
  targeted delivery can significantly reduce the amount of antigen required to elicit a strong
  immune response.[1]



• Induction of Oral Tolerance: Paradoxically, mucosal administration of antigens coupled to CTB can also induce a state of systemic immune tolerance.[5][6][7] This property is being explored for the treatment of autoimmune diseases and allergies.[5][7] The underlying mechanism is thought to involve the induction of regulatory T cells (Tregs).[5]

## **Quantitative Data Summary**

The use of CTB as an adjuvant or carrier significantly enhances immune responses to various antigens. The following tables summarize the quantitative effects of CTB on antibody production and cytokine secretion from various studies.

Table 1: Effect of CTB on Antigen-Specific Antibody Titers

| Antigen                | Immunization<br>Route              | CTB<br>Application                     | Fold Increase<br>in Antibody<br>Titer<br>(Compared to<br>Antigen Alone)            | Reference(s) |
|------------------------|------------------------------------|----------------------------------------|------------------------------------------------------------------------------------|--------------|
| Ovalbumin<br>(OVA)     | Intranasal                         | Conjugated to CTB                      | ~10-fold increase<br>in anti-OVA IgG                                               | [1]          |
| HIV Env (DNA vaccine)  | Intramuscular                      | Co-administered with CTB               | ~10-fold increase<br>in anti-Env IgG                                               | [2][4]       |
| Tetanus Toxoid<br>(TT) | Oral                               | Co-administered with CTB               | Significant<br>increase in TT-<br>specific IgA and<br>IgG1                         | [9]          |
| Ovalbumin<br>(OVA)     | Dendritic Cell<br>(DC) Vaccination | DC pulsed with<br>OVA-CTB<br>conjugate | 12 to 13-fold<br>higher anti-OVA<br>IgG compared to<br>DC pulsed with<br>OVA alone | [11]         |

Table 2: Cytokine Profile Modulation by CTB



| Cell Type                                          | Stimulus                     | Cytokine(s)<br>Upregulated | Fold<br>Increase/Conc<br>entration                         | Reference(s) |
|----------------------------------------------------|------------------------------|----------------------------|------------------------------------------------------------|--------------|
| Bone Marrow-<br>Derived Dendritic<br>Cells (BMDCs) | CTB (1 μg/mL)                | IL-6                       | Significant<br>increase over<br>48h, peaking<br>around 24h | [2]          |
| Bone Marrow-<br>Derived Dendritic<br>Cells (BMDCs) | CTB (1 μg/mL)                | IL-10                      | Gradual increase<br>over 48h                               | [2]          |
| Bone Marrow-<br>Derived Dendritic<br>Cells (BMDCs) | CTB (1 μg/mL)                | IL-12p70                   | Peak expression<br>around 12-24h                           | [2]          |
| Spleen Cells<br>from CT/BP-<br>treated mice        | Birch Pollen (BP)<br>antigen | IFN-y                      | High levels upon antigen-specific stimulation              | [12]         |
| CD4+ T cells<br>from TT+CT<br>immunized mice       | Tetanus Toxoid<br>(TT)       | IL-4 mRNA                  | Markedly<br>increased levels                               | [9]          |

## **Signaling Pathways and Experimental Workflows**

The biological effects of CTB are initiated by its binding to GM1 gangliosides, triggering a cascade of intracellular events and influencing the adaptive immune response.





Click to download full resolution via product page

Caption: CTB-GM1 signaling pathway in an antigen-presenting cell.





Click to download full resolution via product page

Caption: Experimental workflow for using CTB as a mucosal adjuvant.





Click to download full resolution via product page

Caption: Workflow for inducing oral tolerance with a CTB-antigen conjugate.

## **Experimental Protocols**

# Protocol 1: Chemical Conjugation of a Protein Antigen to CTB

This protocol describes a general method for conjugating a protein antigen to CTB using a heterobifunctional crosslinker.

Materials:



- Cholera Toxin B subunit (CTB)
- Protein antigen
- N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
- Dithiothreitol (DTT)
- Maleimide-activated protein antigen (if using a maleimide-based crosslinker)
- Phosphate Buffered Saline (PBS), pH 7.4
- Desalting columns

- Thiolation of CTB:
  - Dissolve CTB in PBS.
  - Add a 20-fold molar excess of SPDP and incubate for 30 minutes at room temperature.
  - Remove excess SPDP using a desalting column equilibrated with PBS.
  - Add DTT to a final concentration of 50 mM to the SPDP-modified CTB and incubate for 20 minutes at room temperature to generate free sulfhydryl groups.
  - Remove DTT using a desalting column.
- Activation of Antigen (if necessary):
  - If the antigen does not have free sulfhydryl groups, it can be activated with a maleimidecontaining crosslinker according to the manufacturer's instructions.
- Conjugation:
  - Mix the thiolated CTB with the maleimide-activated antigen at a desired molar ratio (e.g., 1:1).



- Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- · Purification and Characterization:
  - Purify the conjugate from unconjugated components using size-exclusion chromatography.
  - Analyze the conjugate by SDS-PAGE and confirm its binding activity to GM1 ganglioside by ELISA.

# Protocol 2: Mouse Immunization with CTB as a Mucosal Adjuvant

This protocol outlines a general procedure for intranasal immunization of mice using CTB as an adjuvant.

#### Materials:

- · Antigen of interest
- CTB
- Sterile PBS
- Anesthetic (e.g., isoflurane)
- BALB/c mice (6-8 weeks old)

- · Preparation of Immunogen:
  - Prepare a solution of the antigen and CTB in sterile PBS. A typical dose for intranasal immunization is 10-20 μg of antigen and 5-10 μg of CTB per mouse.[13] The final volume should be 10-20 μL per mouse (5-10 μL per nostril).
- Immunization Schedule:



- Anesthetize the mice lightly with isoflurane.
- Administer the immunogen solution dropwise into the nares of the mice, alternating between nostrils.
- Perform a primary immunization on day 0, followed by booster immunizations on days 14 and 28.[13][14][15]
- Sample Collection:
  - Collect blood samples via tail bleed or retro-orbital sinus puncture on day -1 (pre-immune) and 1-2 weeks after the final boost.
  - Collect mucosal samples (e.g., nasal or bronchoalveolar lavage) at the end of the experiment.

# Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes a standard indirect ELISA to measure antigen-specific IgG and IgA titers in serum and mucosal samples.

### Materials:

- Antigen of interest
- · High-binding 96-well ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Serum or mucosal lavage samples
- HRP-conjugated anti-mouse IgG and anti-mouse IgA secondary antibodies



- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

- · Plate Coating:
  - $\circ$  Coat the wells of a 96-well plate with the antigen (1-5  $\mu$ g/mL in coating buffer) and incubate overnight at 4°C.[16]
- Washing and Blocking:
  - Wash the plate three times with wash buffer.
  - Block the wells with blocking buffer for 1-2 hours at room temperature.[16]
- Sample Incubation:
  - Wash the plate three times.
  - Add serial dilutions of serum or mucosal samples to the wells and incubate for 2 hours at room temperature.[16]
- · Secondary Antibody Incubation:
  - Wash the plate three times.
  - Add HRP-conjugated anti-mouse IgG or IgA to the appropriate wells and incubate for 1 hour at room temperature.
- Detection:
  - Wash the plate five times.
  - Add TMB substrate and incubate in the dark until a color develops (5-30 minutes).



- Stop the reaction with stop solution.
- Data Analysis:
  - Read the absorbance at 450 nm.
  - The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).

## **Protocol 4: In Vitro T-Cell Proliferation Assay**

This protocol measures the proliferation of antigen-specific T cells in response to stimulation with an antigen-CTB conjugate.

#### Materials:

- · Spleen or lymph nodes from immunized mice
- Antigen-CTB conjugate
- Complete RPMI-1640 medium
- CFSE (Carboxyfluorescein succinimidyl ester)
- 96-well round-bottom plates
- Flow cytometer

- Cell Preparation and Labeling:
  - Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.
  - Label the cells with CFSE according to the manufacturer's protocol.[17][18]
- Cell Culture:
  - Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well.



- Add the antigen-CTB conjugate at various concentrations to the wells. Include wells with antigen alone and media alone as controls.
- Incubate the plate for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator.[19][20]
- Flow Cytometry Analysis:
  - Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).
  - Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in the daughter cells.

## **Protocol 5: Dendritic Cell (DC) Activation Assay**

This protocol assesses the ability of CTB to activate dendritic cells in vitro.

#### Materials:

- Bone marrow-derived dendritic cells (BMDCs)
- CTB
- Complete RPMI-1640 medium
- Fluorescently labeled antibodies against DC activation markers (e.g., CD40, CD86, MHC Class II)
- Flow cytometer
- ELISA kits for cytokine measurement (e.g., IL-6, IL-12)

- DC Stimulation:
  - Culture BMDCs in a 24-well plate.



- Stimulate the DCs with CTB (e.g., 1 μg/mL) for 24 hours.[2] Include an unstimulated control.
- Analysis of Activation Markers:
  - Harvest the DCs and stain with fluorescently labeled antibodies against CD40, CD86, and MHC Class II.
  - Analyze the expression of these markers by flow cytometry.
- Cytokine Measurement:
  - Collect the culture supernatants from the stimulated DCs.
  - Measure the concentration of cytokines such as IL-6 and IL-12 by ELISA.[2][11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cholera Toxin B Subunit as a Carrier Molecule Promotes Antigen Presentation and Increases CD40 and CD86 Expression on Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholera toxin B subunit acts as a potent systemic adjuvant for HIV-1 DNA vaccination intramuscularly in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholera Toxin Subunit B as Adjuvant—An Accelerator in Protective Immunity and a Break in Autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sublingual 'oral tolerance' induction with antigen conjugated to cholera toxin B subunit generates regulatory T cells that induce apoptosis and depletion of effector T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral tolerance induction by mucosal administration of cholera toxin B-coupled antigen involves T-cell proliferation in vivo and is not affected by depletion of CD25+ T cells -

## Methodological & Application





PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolonged oral treatment with low doses of allergen conjugated to cholera toxin B subunit suppresses immunoglobulin E antibody responses in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mucosal Adjuvant Cholera Toxin B Instructs Non-Mucosal Dendritic Cells to Promote IgA Production Via Retinoic Acid and TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mucosal adjuvant effect of cholera toxin in mice results from induction of T helper 2 (Th2) cells and IL-4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction and Distribution of Intestinal Immune Responses after Administration of Recombinant Cholera Toxin B Subunit in the Ileal Pouches of Colectomized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Effects of adjuvants on the immune response to allergens in a murine model of allergen inhalation: cholera toxin induces a Th1-like response to Bet v 1, the major birch pollen allergen PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunization with Cholera Toxin B Subunit Induces High-Level Protection in the Suckling Mouse Model of Cholera PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunization protocol. EuroMAbNet [euromabnet.com]
- 15. hookelabs.com [hookelabs.com]
- 16. mabtech.com [mabtech.com]
- 17. mucosalimmunology.ch [mucosalimmunology.ch]
- 18. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of a cholera toxin B subunit (CTB) and human mucin 1 (MUC1) conjugate protein in a MUC1-tolerant mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Application of Cholera Toxin B Subunit (CTB) in Immunology and Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165708#application-of-cholera-toxin-b-in-immunology-and-vaccine-research]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com